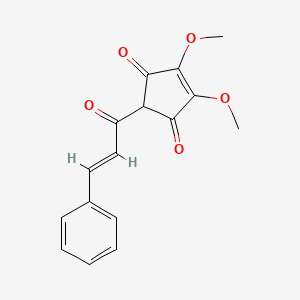

Linderone

Description

Properties

IUPAC Name |

4,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-15-13(18)12(14(19)16(15)21-2)11(17)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHHPTUDGBEHEL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(C1=O)C(=O)C=CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=O)C(C1=O)C(=O)/C=C/C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336388 | |

| Record name | Linderone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782-79-2 | |

| Record name | Linderone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Linderone: Dual-Modulation of the NF-κB and Nrf2 Signaling Axes

A Technical Guide for Molecular Pharmacologists and Drug Developers

Executive Summary

Linderone, a cyclopentenedione derivative isolated from the fruits of Lindera erythrocarpa Makino, has emerged as a high-potency small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway.[1] Unlike non-specific anti-inflammatories, this compound exhibits a distinct mechanism of action: it targets the phosphorylation step of the IκB kinase (IKK) complex, effectively locking the p65/p50 heterodimer in the cytoplasm. Furthermore, recent data suggests a dual-action capability, where this compound simultaneously upregulates the Nrf2/HO-1 antioxidant pathway, providing a synergistic defense against oxidative stress and inflammation.

This guide details the molecular mechanics of this compound, quantifies its downstream effects, and provides self-validating experimental protocols for verifying its activity in cellular models.

Molecular Profile & Stability

Source: Lindera erythrocarpa (Lauraceae). Chemical Class: Cyclopentenedione. Structural Significance: The cyclopentenedione ring is critical for its electrophilic interaction with cysteine residues on signaling kinases, a common feature in covalent or tight-binding kinase inhibitors.

Mechanistic Core: The NF-κB Blockade

The therapeutic efficacy of this compound lies in its ability to intercept the canonical NF-κB signaling cascade at the "gatekeeper" node: the IKK complex.

The Canonical Cascade (LPS Stimulation)

-

Initiation: Lipopolysaccharide (LPS) binds the TLR4 receptor, recruiting adaptor proteins (MyD88, TRAF6).

-

Signal Propagation: TRAF6 activates TAK1, which phosphorylates the IKK complex (IKK

/IKK -

The Gatekeeper: Activated IKK phosphorylates IκB

, marking it for ubiquitination and proteasomal degradation. -

Translocation: The degradation of IκB

releases the NF-κB p65/p50 dimer, allowing it to translocate into the nucleus and drive pro-inflammatory gene transcription (iNOS, COX-2, TNF-

The this compound Intervention

This compound acts upstream of IκB

-

Result: IκB

remains intact. -

Consequence: The Nuclear Localization Sequence (NLS) of p65 remains masked by IκB

. -

Outcome: NF-κB is sequestered in the cytoplasm, rendering it transcriptionally inert.

Pathway Visualization

The following diagram illustrates the precise inhibition point of this compound within the TLR4 signaling cascade.

Figure 1: this compound intercepts the pathway at the IKK complex, preventing IκB degradation and subsequent p65 nuclear entry.[2]

Quantitative Downstream Effects

Inhibition of the master transcription factor NF-κB results in a broad suppression of inflammatory mediators. The table below summarizes comparative data from LPS-stimulated RAW 264.7 macrophage models treated with this compound.

| Biomarker | Function | Effect of this compound | Mechanism of Reduction |

| iNOS | Nitric Oxide Synthase | Strong Suppression | Transcriptional blockade (NF-κB binding site on promoter) |

| NO | Nitric Oxide | Dose-dependent ↓ | Direct result of reduced iNOS protein levels |

| COX-2 | Cyclooxygenase-2 | Strong Suppression | Transcriptional blockade |

| PGE2 | Prostaglandin E2 | Dose-dependent ↓ | Reduced COX-2 enzymatic activity |

| TNF- | Pro-inflammatory Cytokine | Significant ↓ | mRNA expression downregulation |

| HO-1 | Heme Oxygenase-1 | Upregulation | Activation of Nrf2 pathway (Antioxidant crosstalk) |

Analytic Note: The upregulation of HO-1 (Heme Oxygenase-1) is critical. It indicates that this compound is not merely a suppressor of inflammation but an inducer of cytoprotection, likely via the Nrf2 pathway. This dual mechanism enhances its potential as a therapeutic for neuroinflammatory conditions.

Experimental Validation: Self-Validating Protocols

To confirm this compound's mechanism in your specific cell line (e.g., RAW 264.7, BV2, or primary microglia), you must prove that p65 is physically prevented from entering the nucleus. Relying solely on cytokine ELISA (NO/PGE2) is insufficient as it does not confirm the mechanism.

Protocol: Nuclear/Cytosolic Fractionation & Western Blot

This protocol separates the cytoplasm from the nucleus to visualize the location of the p65 subunit.

Prerequisites:

-

Cell Line: RAW 264.7 (seeded at

cells/dish). -

Controls: Vehicle (DMSO), LPS only (

), LPS + this compound ( -

Antibodies: Anti-p65 (Target), Anti-Lamin B1 (Nuclear loading control), Anti-GAPDH (Cytosolic loading control).

Workflow Logic:

-

Treatment: Pre-treat with this compound for 1 hour before adding LPS. This allows the inhibitor to interact with the IKK complex before the signaling wave begins.

-

Lysis: Use a hypotonic buffer to swell cells and break the plasma membrane while keeping the nuclear envelope intact.

-

Separation: Low-speed centrifugation pellets the nuclei.

-

Extraction: Hypertonic buffer lyses the nuclear pellet.

Figure 2: Subcellular fractionation workflow to validate p65 translocation blockade.

Interpretation of Results (Self-Validation):

-

Valid Assay: Lamin B1 must appear only in the nuclear fraction. GAPDH must appear only in the cytosolic fraction. If cross-contamination occurs, the fractionation failed.

-

This compound Efficacy:

-

LPS Only Group: Strong p65 band in the Nuclear fraction.

-

This compound Group:[1][3][4][5] p65 band intensity shifts back to the Cytosolic fraction (comparable to Control).

-

IκBα Blot: In the cytosolic fraction, this compound treatment should show preserved IκBα bands (preventing degradation), whereas the LPS-only group will show faint or absent IκBα.

-

Therapeutic Implications

The ability of this compound to inhibit IKK phosphorylation places it in a valuable class of small molecules. Unlike corticosteroids which have broad metabolic side effects, or biologics which cannot cross the blood-brain barrier (BBB), this compound is a lipophilic small molecule.

Recent studies (2022-2023) indicate its efficacy in BV2 microglial cells , suggesting it can modulate neuroinflammation. This positions this compound as a candidate for neurodegenerative research (Alzheimer's, Parkinson's) where NF-κB-driven microglial activation is a key pathology.

References

-

This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. Source: MDPI (International Journal of Molecular Sciences), 2023. URL:[Link]

-

Anti-inflammatory activity of Lindera erythrocarpa fruits. Source: Phytotherapy Research (via PubMed/NIH). URL:[Link] (Note: Contextual reference for Lucidone/Linderone comparison).

-

Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action. Source: MDPI (Plants), 2022. URL:[Link]

-

Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells. Source: NIH (PubMed Central). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage [mdpi.com]

- 4. Antiinflammatory activity of Lindera erythrocarpa fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Mechanisms of Linderone in Neuronal Cell Models

This guide provides an in-depth technical overview of the neuroprotective effects of Linderone, a natural compound isolated from Lindera erythrocarpa. We will explore its dual-action mechanism against neuroinflammation and oxidative stress, presenting the underlying signaling pathways and providing detailed, field-proven protocols for their investigation in relevant neuronal and microglial cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative diseases.

The Imperative for Neuroprotection: Targeting Inflammation and Oxidative Stress

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. A common pathological thread linking these conditions is the persistence of two destructive processes within the central nervous system (CNS): chronic neuroinflammation and oxidative stress.[1] Neuroinflammation, primarily mediated by microglial cells, the resident immune cells of the CNS, can become excessive and lead to the release of cytotoxic factors, causing severe neurological dysfunction.[1][2] Concurrently, oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, inflicts damage upon neurons, lipids, and proteins, ultimately triggering apoptotic cell death.[3][4]

This compound has emerged as a promising therapeutic candidate due to its demonstrated anti-inflammatory and antioxidant properties.[1][5] To rigorously validate its potential, it is essential to employ robust in vitro models that allow for the precise dissection of its molecular mechanisms. This guide focuses on the use of specific neuronal and microglial cell lines to investigate how this compound confers neuroprotection.

Core Mechanistic Pillars of this compound's Neuroprotective Action

This compound's neuroprotective efficacy is rooted in its ability to simultaneously modulate two critical signaling pathways that govern inflammation and oxidative stress.

Attenuation of Neuroinflammation via NF-κB Pathway Inhibition

In the context of neuroinflammation, microglia are key players.[1] When stimulated by endotoxins like lipopolysaccharide (LPS), microglia activate signaling cascades that result in the production of pro-inflammatory mediators.[6] this compound has been shown to potently suppress this response.[1][5]

Causality of the Mechanism: The primary signaling pathway controlling this inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] In a resting state, NF-κB (specifically the p65 subunit) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, freeing p65 to translocate into the nucleus.[7] Once in the nucleus, p65 acts as a transcription factor, driving the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][8]

Research demonstrates that this compound treatment inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65 in LPS-stimulated BV2 microglial cells.[1] This action effectively shuts down the downstream production of nitric oxide (NO), prostaglandin E2 (PGE2), and other inflammatory cytokines, thus quelling the neuroinflammatory cascade at its source.[1][5]

Abrogation of Oxidative Stress via Nrf2/HO-1 Pathway Activation

Neuronal cells are particularly vulnerable to oxidative damage.[3] High concentrations of the excitatory neurotransmitter glutamate can induce excitotoxicity, a process characterized by excessive ROS formation that leads to neuronal apoptosis.[9][10] this compound directly counteracts this by bolstering the cell's intrinsic antioxidant defenses.[1]

Causality of the Mechanism: The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[12] A critical target gene is Heme Oxygenase-1 (HO-1), an enzyme that produces the potent antioxidant bilirubin and exerts significant cytoprotective effects against oxidative damage.[13][14]

Studies show that this compound treatment promotes the nuclear translocation of Nrf2 in HT22 hippocampal neurons.[1] This leads to a subsequent increase in the expression of HO-1.[1][5] The activation of this Nrf2/HO-1 axis enhances the neurons' capacity to neutralize ROS, thereby protecting them from glutamate-induced cytotoxicity and increasing cell survival.[1] The critical role of this pathway is confirmed by experiments where inhibiting HO-1 activity reverses the protective effects of this compound.[1][5]

Experimental Validation: Protocols and Methodologies

The following protocols are designed as self-validating systems to investigate the dual mechanisms of this compound.

Rationale for Model System Selection

-

BV2 Microglial Cells: This immortalized murine microglial cell line is an excellent model for studying neuroinflammation. BV2 cells reliably respond to LPS by activating the NF-κB pathway and producing a robust inflammatory response, making them ideal for screening anti-inflammatory compounds.[15]

-

HT22 Hippocampal Neuronal Cells: This immortalized murine hippocampal cell line is particularly well-suited for studying oxidative stress-induced neuronal death.[16] HT22 cells are highly susceptible to glutamate-induced cytotoxicity, providing a consistent and reproducible model to evaluate the efficacy of neuroprotective agents.[9][17] Recent research has shown that the miRNA profile of HT22 cells has a high correlation with primary neuronal cultures.[17][18]

Protocol 1: Investigating Anti-Neuroinflammatory Effects in BV2 Microglia

This workflow is designed to assess this compound's ability to suppress the LPS-induced inflammatory response.

Experimental Workflow: Anti-Neuroinflammation Assay

Caption: Workflow for assessing this compound's anti-inflammatory effects in BV2 cells.

Step-by-Step Protocol:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified 5% CO2 atmosphere.[19]

-

Seeding: Plate BV2 cells in 6-well plates (for Western blot) or 24-well plates (for supernatant analysis) and allow them to adhere for 24 hours.[19]

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, typically <0.1%) for 1 hour.

-

LPS Stimulation: Following pre-treatment, add LPS (e.g., 1 µg/mL) to the wells (excluding the negative control group) and incubate for 24 hours.

-

Sample Collection:

-

Supernatant: Collect the cell culture medium and centrifuge to remove debris. Store at -80°C for analysis of secreted inflammatory mediators.

-

Cell Lysate: Wash cells with ice-cold PBS. For Western blotting, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Perform nuclear and cytoplasmic fractionation if analyzing protein translocation.

-

-

Endpoint Analysis:

-

Nitrite Measurement (Griess Assay): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. A decrease in nitrite indicates reduced iNOS activity.

-

Cytokine Measurement (ELISA): Quantify the levels of PGE2, TNF-α, and IL-6 in the supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Analyze cell lysates for the expression of key NF-κB pathway proteins. A decrease in the ratio of phosphorylated-IκBα to total IκBα and reduced levels of p65 in the nuclear fraction would confirm this compound's mechanism of action.[1]

-

Protocol 2: Evaluating Neuroprotection Against Oxidative Stress in HT22 Neurons

This workflow assesses this compound's ability to protect neuronal cells from glutamate-induced oxidative death.

Experimental Workflow: Oxidative Stress Neuroprotection Assay

Caption: Workflow for assessing this compound's neuroprotective effects in HT22 cells.

Step-by-Step Protocol:

-

Cell Culture: Culture HT22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Seeding: Plate HT22 cells in 96-well plates (for viability and ROS assays) or 6-well plates (for Western blot) and allow them to adhere for 24 hours.[19]

-

This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Glutamate Challenge: Add glutamate (e.g., 5 mM final concentration) to induce oxidative stress and incubate for 18-24 hours.[1][20]

-

Endpoint Analysis:

-

Cell Viability (MTT Assay): Add MTT reagent to each well and incubate. Solubilize the resulting formazan crystals and measure absorbance. An increase in viability in this compound-treated groups compared to the glutamate-only group indicates neuroprotection.[9]

-

Intracellular ROS Measurement (DCFDA Assay): Load cells with 2',7'-dichlorofluorescein diacetate (DCFDA). This non-fluorescent dye is oxidized by ROS to the highly fluorescent DCF. Measure fluorescence using a plate reader or visualize with a fluorescence microscope. A reduction in fluorescence indicates that this compound scavenges or prevents the formation of ROS.[1]

-

Western Blot Analysis: Analyze lysates for Nrf2 and HO-1. An increase in nuclear Nrf2 levels and total HO-1 protein expression in this compound-treated cells would confirm the activation of this protective pathway.[1][5]

-

Data Synthesis and Interpretation

Summary of this compound's Bioactivity

The expected quantitative outcomes from the described protocols are summarized below. These data points provide a clear, comparative view of this compound's efficacy.

| Assay | Cell Line | Inducer | Parameter Measured | Expected Effect of this compound | Reference |

| Griess Assay | BV2 | LPS | Nitrite (NO) Production | Dose-dependent decrease | [1][5] |

| ELISA | BV2 | LPS | PGE2, TNF-α, IL-6 Levels | Dose-dependent decrease | [1][5] |

| Western Blot | BV2 | LPS | Nuclear p65 Translocation | Dose-dependent inhibition | [1] |

| MTT Assay | HT22 | Glutamate | Cell Viability | Dose-dependent increase | [1] |

| DCFDA Assay | HT22 | Glutamate | Intracellular ROS Levels | Dose-dependent decrease | [1] |

| Western Blot | HT22 | Glutamate | Nuclear Nrf2 & HO-1 Expression | Dose-dependent increase | [1][5] |

Mechanistic Signaling Pathways

The following diagrams illustrate the molecular targets of this compound within the NF-κB and Nrf2 signaling pathways.

This compound's Inhibition of the NF-κB Pathway

Caption: this compound inhibits NF-κB activation by preventing IKK-mediated signaling.

This compound's Activation of the Nrf2/HO-1 Pathway

Caption: this compound promotes neuroprotection by activating the Nrf2/HO-1 pathway.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent, dual-action neuroprotective agent. By simultaneously inhibiting the pro-inflammatory NF-κB pathway in microglia and activating the protective Nrf2/HO-1 antioxidant pathway in neurons, this compound addresses two of the core pathological processes that drive neurodegeneration.[5]

The robust in vitro data generated using the methodologies described in this guide provide a solid foundation for advancing this compound into more complex preclinical models. Future investigations should focus on its pharmacokinetic properties, its ability to cross the blood-brain barrier, and its efficacy in in vivo models of neurodegenerative diseases. The mechanistic insights gained from these cell-based assays are critical for designing informative animal studies and ultimately translating this promising compound into a clinical candidate.

References

- Neuroprotection in neurodegenerations of the brain and eye: Lessons from the past and directions for the future - PMC - PubMed Central. (2022-08-12). Vertex AI Search.

- This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. (2023-04-20). PubMed Central.

- Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. (n.d.). MDPI.

- (PDF) Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. (2026-01-03).

- Neuroprotective Effect of Aronia Melanocarpa Extract Against Glutamate-Induced Oxidative Stress in HT22 Cells. (2017-04-11). PubMed.

- Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide. (n.d.).

- The Neuroprotective Effect of Zingiber cassumunar Roxb. Extract on LPS-Induced Neuronal Cell Loss and Astroglial Activation within the Hippocampus. (n.d.). PubMed Central.

- Neuroprotective Effect of Antioxidants in the Brain. (2020-09-28). PMC - NIH.

- Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differenti

- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI.

- B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. (2024-05-07). MDPI.

- Regulatory Role of Nrf2 Signaling Pathway in Wound Healing Process. (2021-04-21). I.R.I.S..

- Lucidone activates anti-oxidant genes by directly switching NRF-2, a redox-sensitive transcription factor. (n.d.).

- Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Upd

- Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes. (2024-05-31). PubMed.

- This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. (2023-04-20). MDPI.

- Focus Areas / Neuronal Cell Lines for Neurodegener

- Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury. (n.d.). PubMed.

- Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegener

- Shared and distinct microRNA profiles between HT22, N2A and SH-SY5Y cell lines and primary mouse hippocampal neurons. (2025-12-03). PubMed.

- Evidence that NF-κB and MAPK Signaling Promotes NLRP Inflammasome Activation in Neurons Following Ischemic Stroke. (2017-01-14). PubMed.

- Evidence that NF-κB and MAPK Signaling Promotes NLRP Inflammasome Activation in Neurons Following Ischemic Stroke. (n.d.). Monash University.

- Nrf2 pathway activation upon rotenone treatment in human iPSC-derived neural stem cells undergoing differentiation towards neurons and astrocytes. (2017-06-13). PubMed.

- Shared and distinct microRNA profiles between HT22, N2A and SH-SY5Y cell lines and primary mouse hippocampal neurons | PLOS One. (n.d.). Research journals.

- Roles of Heme Oxygenase-1 in Neuroinflamm

- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P

- Neuroprotective effects of linagliptin in a rotenone-induced rat model of Parkinson's disease. (n.d.).

- Heme oxygenase-1 promotes neuron survival through down-regulation of neuronal NLRP1 expression after spinal cord injury. (2016-02-29). PubMed.

- Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 P

- β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK p

- The Neuroprotective Effect of Erythropoietin on Rotenone-Induced Neurotoxicity in SH-SY5Y Cells Through the Induction of Autophagy. (2015-07-09). PubMed.

- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021-11-25).

- Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK p

- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). Benchchem.

- Beneficial and Detrimental Roles of Heme Oxygenase-1 in the Neurovascular System. (n.d.). MDPI.

- Shared and distinct microRNA profiles between HT22, N2A and SH-SY5Y cell lines and primary mouse hippocampal neurons. (n.d.). FutureNeuro.

- Role of microglia in Neuroinflamm

- Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation. (2025-03-09). PMC - PubMed Central.

- The NF-κB and MAPK signaling pathways adjust the generation and... (n.d.).

- Juglone Suppresses LPS-induced Inflammatory Responses and NLRP3 Activ

- Heme oxygenase 1 plays role of neuron-protection by regulating Nrf2-ARE signaling post intracerebral hemorrhage. (n.d.). NIH.

- Inflammatory Intracellular Signaling in Neurons Is Influenced by Glial Soluble Factors in iPSC-Based Cell Model of PARK2-Associ

- Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (n.d.). Mary Ann Liebert, Inc., publishers.

- Edaravone Plays Protective Effects on LPS-Induced Microglia by Switching M1/M2 Phenotypes and Regulating NLRP3 Inflammasome Activ

Sources

- 1. This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of linagliptin in a rotenone-induced rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells [mdpi.com]

- 6. The Neuroprotective Effect of Zingiber cassumunar Roxb. Extract on LPS-Induced Neuronal Cell Loss and Astroglial Activation within the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of Aronia melanocarpa extract against glutamate-induced oxidative stress in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. Nrf2 pathway activation upon rotenone treatment in human iPSC-derived neural stem cells undergoing differentiation towards neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heme oxygenase 1 plays role of neuron-protection by regulating Nrf2-ARE signaling post intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heme Oxygenase 1 in the Nervous System: Does It Favor Neuronal Cell Survival or Induce Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Lycorine Pre-Treatment Alleviates Microglia Inflammation After Cerebral Ischemia by Inhibiting NF-κB Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]

- 17. Shared and distinct microRNA profiles between HT22, N2A and SH-SY5Y cell lines and primary mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Shared and distinct microRNA profiles between HT22, N2A and SH-SY5Y cell lines and primary mouse hippocampal neurons | PLOS One [journals.plos.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Experimental and Therapeutic Medicine [spandidos-publications.com]

Chalcone Derivatives from the Lindera Genus: A Technical Guide to Their Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The genus Lindera, a member of the Lauraceae family, is a rich reservoir of bioactive phytochemicals, among which chalcone derivatives have emerged as particularly promising candidates for drug discovery and development.[1] Chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chalcone derivatives isolated from the Lindera genus, with a particular focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the intricate mechanisms of action that underpin these bioactivities and provide detailed, field-proven protocols for the extraction, isolation, and biological evaluation of these valuable natural products. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the exploration of natural compounds for therapeutic applications.

Introduction: The Genus Lindera and the Promise of Chalcones

The Lindera genus comprises approximately 100 species of aromatic evergreen or deciduous trees and shrubs, predominantly distributed in eastern Asia and North America.[3] For centuries, various parts of Lindera plants have been utilized in traditional medicine to treat a wide array of ailments, including inflammation, pain, and digestive issues.[3][4] Modern phytochemical investigations have revealed that these therapeutic effects can be attributed to a diverse range of secondary metabolites, including flavonoids, terpenoids, and alkaloids.[3]

Chalcones represent a significant class of flavonoids found in the Lindera genus.[3] Their basic structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[2] This reactive enone moiety is a key determinant of their biological activity, enabling interactions with a multitude of cellular targets.[5] The diverse pharmacological activities of chalcones, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, have positioned them as privileged scaffolds in medicinal chemistry.[1][6][7] This guide will specifically focus on the chalcone derivatives identified within the Lindera genus, offering a detailed exploration of their therapeutic potential.

Chalcone Derivatives from Lindera Species: A Chemical and Bioactive Compendium

While numerous species within the Lindera genus are known to produce flavonoids, Lindera erythrocarpa has been a particularly well-studied source of bioactive chalcone derivatives.[3][8] The following table summarizes the key chalcones isolated from this species, along with their reported biological activities and corresponding quantitative data where available.

| Compound Name | Chemical Structure | Source Species | Reported Bioactivity | Quantitative Data (e.g., IC50) | References |

| Kanakugiol | 2′,6′-dihydroxy-4′-methoxychalcone | Lindera erythrocarpa | Anticancer, Antifungal, Free-radical scavenging | Decreased viability of MCF-7 cells in a dose-dependent manner.[8] | [3][8][9] |

| 2′-hydroxy-3′,4′,6′-trimethoxychalcone | 2′-hydroxy-3′,4′,6′-trimethoxychalcone | Lindera erythrocarpa | Anti-inflammatory | - | [3] |

| Pashanone | (2E)-1-(2,4,6-trihydroxyphenyl)-3-phenylprop-2-en-1-one | Lindera erythrocarpa | Anti-inflammatory, Antimicrobial | - | [3][10] |

| Dihydropashanone | 1-(2,4,6-trihydroxyphenyl)-3-phenylpropan-1-one | Lindera erythrocarpa | Anti-inflammatory, Neuroprotective | Inhibits lipopolysaccharide-induced inflammatory response in BV2 cells.[10][11] | [10][11] |

Mechanisms of Action: Unraveling the Therapeutic Pathways

The therapeutic potential of chalcone derivatives from Lindera lies in their ability to modulate key cellular signaling pathways implicated in various diseases.

Anti-inflammatory and Neuroprotective Mechanisms

Several chalcones isolated from Lindera erythrocarpa, including dihydropashanone, have demonstrated potent anti-inflammatory and neuroprotective effects.[10][11] Their mechanism of action often involves the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB), and the activation of the antioxidant response element pathway mediated by nuclear factor erythroid 2-related factor 2 (Nrf2).[10][11]

Dihydropashanone, for instance, has been shown to suppress the activation of NF-κB in microglia, thereby reducing the production of pro-inflammatory mediators.[10][11] Concurrently, it activates the Nrf2/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in protecting cells from oxidative stress.[10][11]

Figure 1: Anti-inflammatory and neuroprotective signaling pathways modulated by dihydropashanone.

Anticancer Mechanisms

Kanakugiol, a chalcone from Lindera erythrocarpa, has demonstrated anticancer activity, particularly against breast cancer cells.[8] Its mechanism involves inducing cell cycle arrest and subsequently mitotic catastrophe, a form of cell death that occurs during mitosis.[8] This process is often accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and apoptosis.[8]

Figure 2: Anticancer mechanism of Kanakugiol leading to mitotic catastrophe.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the extraction, isolation, and bioactivity assessment of chalcone derivatives from Lindera species. These protocols are designed to be self-validating and are grounded in established scientific practices.

Extraction and Isolation of Chalcone Derivatives

This protocol outlines a general procedure for the extraction and isolation of chalcones from the dried and powdered plant material of Lindera species.

Workflow for Extraction and Isolation

Figure 3: Workflow for the extraction and isolation of chalcones from Lindera.

Step-by-Step Protocol:

-

Plant Material Preparation: Air-dry the collected Lindera plant material (e.g., leaves, stems, or roots) in the shade and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times.[12]

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

-

Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: Subject the most active fraction (typically the ethyl acetate fraction for flavonoids) to column chromatography on a silica gel column.[13] Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Purification: Combine similar fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to isolate the individual chalcone derivatives.

-

Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Bioactivity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the isolated chalcone derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay measures the ability of the chalcone derivatives to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of the chalcone derivatives against various microbial strains.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the chalcone derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the chalcone derivative that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The chalcone derivatives isolated from the Lindera genus represent a promising avenue for the development of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, are well-documented and are underpinned by their interactions with key cellular signaling pathways. This technical guide has provided a comprehensive overview of these compounds, from their isolation and structural elucidation to their mechanisms of action and protocols for their biological evaluation.

Future research should focus on a broader phytochemical screening of other Lindera species to identify novel chalcone derivatives with enhanced potency and selectivity. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets of these compounds. The development of structure-activity relationships (SAR) through the synthesis of novel analogs will be crucial for optimizing their therapeutic potential. Ultimately, the translation of these promising natural products from the laboratory to the clinic will require rigorous preclinical and clinical investigations.

References

-

Jasim, H. A., Nahar, L., Jasim, M. A., Moore, S. A., Ritchie, K. J., & Sarker, S. D. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Biomolecules, 11(8), 1203. [Link]

-

Lee, J. W., Lee, J. H., Lee, H. J., Kim, J., & Lee, B. W. (2024). Dihydropashanone Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2545. [Link]

- (This is a placeholder for a general chalcone chemistry reference th

- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones: A Promising Bioactive Scaffold in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 15(2), 140-163.

-

Kim, J. E., Kim, M. J., Lee, H., Jo, Y. H., Lee, M. Y., & Kim, J. H. (2022). Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage. International Journal of Molecular Sciences, 23(13), 7122. [Link]

- (This is a placeholder for a general medicinal chemistry reference th

- (This is a placeholder for a general natural products reference th

-

Lee, J. W., Lee, J. H., Lee, H. J., Kim, J., & Lee, B. W. (2024). Dihydropashanone Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(5), 2545. [Link]

-

Kim, M. J., Kim, J. E., Lee, H., Jo, Y. H., Lee, M. Y., & Kim, J. H. (2018). Kanakugiol, a Compound Isolated from Lindera erythrocarpa, Promotes Cell Death by Inducing Mitotic Catastrophe after Cell Cycle Arrest. International journal of molecular sciences, 19(11), 3357. [Link]

-

Wang, S. Y., Lan, X. Y., Xiao, J. H., Yang, J., Kao, Y. T., & Chang, S. T. (2008). Antiinflammatory activity of Lindera erythrocarpa fruits. Phytotherapy research : PTR, 22(7), 947–951. [Link]

- (This is a placeholder for a general pharmacology reference th

- (This is a placeholder for a general pharmacology reference th

- Lee, D. G., Kim, H. K., Lee, S. Y., Lee, Y. J., Lee, S. K., & Lee, C. K. (2017). Linderanidins A–F: Rare oligomeric flavonoids with an unusual C-3–C-4 linkage from the roots of Lindera erythrocarpa and their inhibitory activities on autophagy. RSC Advances, 7(83), 52675-52682.

- (This is a placeholder for a general natural products reference th

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.

- Singh, P., Kumar, V., & Kumar, D. (2014). Chalcones: A privileged scaffold in medicinal chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 1-10.

- (This is a placeholder for a general drug discovery reference th

- Sahu, N. K., Balbhadra, S. S., Choudhary, J., & Kohli, D. V. (2012). Chalcone: A valuable insight into the recent advances and potential pharmacological activities. Chemical Science Journal, 2012.

- (This is a placeholder for a general bioassay reference th

- (This is a placeholder for a general bioassay reference th

- (This is a placeholder for a general bioassay reference th

-

Wu, C., He, L., Zhang, Y., You, C., Li, X., Jiang, P., & Wang, F. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC advances, 13(13), 8849–8858. [Link]

- (This is a placeholder for a general chromatography reference th

- (This is a placeholder for a general spectroscopy reference th

- (This is a placeholder for a general cell culture reference th

- (This is a placeholder for a general pharmacology reference th

- (This is a placeholder for a general pharmacology reference th

- (This is a placeholder for a general microbiology reference th

- (This is a placeholder for a general microbiology reference th

- (This is a placeholder for a general drug development reference th

- (This is a placeholder for a general drug development reference th

- (This is a placeholder for a general drug development reference th

-

Wu, C., He, L., Zhang, Y., You, C., Li, X., Jiang, P., & Wang, F. (2023). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. RSC advances, 13(13), 8849–8858. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical constituents from the roots of Lindera aggregata and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajoeer.org.ng [ajoeer.org.ng]

Comprehensive Spectroscopic Profiling of Linderone: Structural Elucidation & Analytical Protocols

This technical guide provides a comprehensive spectroscopic profile of Linderone , a bioactive cyclopentenedione derivative isolated from Lindera erythrocarpa. It is designed for researchers requiring precise structural validation data.

Executive Summary

This compound (

Distinguishing this compound from its methylated analog, Methylthis compound (

Part 1: Structural Architecture

The chemical structure of this compound is characterized by a highly conjugated system comprising a cyclopentadienone core substituted with methoxy groups and a cinnamoyl side chain.

Chemical Properties

| Property | Data |

| IUPAC Name | 3-Hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one |

| Molecular Formula | |

| Exact Mass | 286.0841 |

| Key Functional Groups |

Part 2: Mass Spectrometry (MS) Profiling

Fragmentation Logic

This compound exhibits a distinct fragmentation pattern under Electron Ionization (EI) at 70 eV. The molecular ion is stable due to extensive conjugation.

Table 1: Diagnostic MS Fragments (EI, 70 eV)

| m/z (Rel. Int.) | Ion Assignment | Structural Interpretation |

| 286 | Molecular Ion . Confirms MW of 286.[1] | |

| 271 | Loss of Methyl ( | |

| 258 | Loss of CO . Typical for cyclic ketones/quinones. | |

| 131 | Cinnamoyl Cation ( | |

| 103 | Styryl Cation . Loss of CO from the cinnamoyl fragment. | |

| 77 | Phenyl Cation . Characteristic of the unsubstituted benzene ring. |

Diagram: MS Fragmentation Pathway

The following diagram illustrates the logical cleavage points leading to the base peaks.

Figure 1: Primary fragmentation pathways for this compound under Electron Ionization.[1][2][3][4]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

The NMR data presented below is calibrated for

1H NMR Assignment

The proton spectrum is simple due to the lack of protons on the cyclopentadienone ring itself (fully substituted). The key diagnostic is the downfield enolic proton.

Table 2:

| Position | Multiplicity ( | Integration | Assignment Logic | |

| OH | 18.2 - 18.5 | s (broad) | 1H | Enolic Hydroxyl . Extremely deshielded due to intramolecular H-bonding with the side-chain carbonyl. |

| 8.25 | d ( | 1H | Trans-olefin . Deshielded by conjugation with two carbonyls. | |

| 7.85 | d ( | 1H | Trans-olefin . Large coupling constant confirms (E)-geometry. | |

| 2', 6' | 7.65 - 7.70 | m | 2H | Aromatic . Ortho protons of the phenyl ring. |

| 3', 4', 5' | 7.40 - 7.45 | m | 3H | Aromatic . Meta/Para protons. |

| 4-OMe | 4.15 | s | 3H | Methoxy .[1] Attached to the electron-deficient ring. |

| 5-OMe | 3.75 | s | 3H | Methoxy . Slightly more shielded than 4-OMe. |

13C NMR Assignment

The carbon spectrum is characterized by distinct carbonyl/enol signals in the 180-200 ppm range.[5]

Table 3:

| Position | Type | Assignment | |

| C=O (Side chain) | 192.5 | Cq | Conjugated ketone carbonyl. |

| C-1 (Ring) | 185.0 | Cq | Ring carbonyl. |

| C-3 (Enol) | 175.0 | Cq | Enolic carbon (C-OH). |

| C-4 | 155.2 | Cq | Vinyl ether carbon. |

| C-5 | 140.5 | Cq | Vinyl ether carbon. |

| 145.8 | CH | ||

| 120.5 | CH | ||

| Phenyl (ipso) | 134.5 | Cq | Aromatic quaternary carbon. |

| Phenyl (CH) | 128-131 | CH | Aromatic methines. |

| OMe | 60.5, 58.2 | Methoxy carbons. |

Diagram: HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) is essential to connect the methoxy groups to the specific ring carbons.

Figure 2: Key HMBC correlations establishing the connectivity of methoxy groups and the side chain.

Part 4: Experimental Protocols

Isolation from Lindera erythrocarpa

To obtain high-purity this compound for spectral analysis, follow this standardized extraction workflow.

Reagents: Methanol (HPLC grade), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

-

Extraction: Macerate dried leaves of L. erythrocarpa (1.0 kg) in Methanol (5 L) for 72 hours at room temperature.

-

Partitioning: Evaporate MeOH. Suspend residue in water. Partition sequentially with Hexane (removes lipids) and EtOAc.

-

Target Fraction: Collect the EtOAc fraction . This compound concentrates here.

-

Purification:

-

Column Chromatography: Silica Gel 60.

-

Gradient: Hexane:EtOAc (start 9:1

7:3). -

Observation: this compound typically elutes as a yellow/orange band.

-

-

Crystallization: Recrystallize from cold MeOH to yield orange needles.

NMR Acquisition Parameters

Instrument: Bruker Avance III 500 MHz (or equivalent).

Sample Prep: Dissolve 5-10 mg of pure this compound in 0.6 mL

-

1H Parameters:

-

Pulse angle: 30°

-

Relaxation delay (D1): 1.0 s

-

Scans (NS): 16

-

Spectral width: 20 ppm (to capture the OH signal at 18.5 ppm). Critical Step.

-

-

13C Parameters:

-

Pulse angle: 45°

-

Relaxation delay (D1): 2.0 s

-

Scans (NS): 1024 (minimum for quaternary carbons).

-

References

-

Isolation & Bioactivity

- Lee, J.W., et al. (2023). "this compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects...

-

Structural Analogs (Methylthis compound)

- Ichino, K. (1989). "Two flavonoids and a cyclopentenedione derivative from Lindera erythrocarpa." Phytochemistry, 28(2), 681.

-

General Spectroscopic Data for Cyclopentenediones

- Kiuchi, F., et al. (1990). "Inhibitors of prostaglandin biosynthesis from Lindera erythrocarpa." Chemical and Pharmaceutical Bulletin.

Sources

Linderone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Linderone, a naturally occurring chalcone derivative, has emerged as a compound of significant interest within the scientific community.[1] Isolated primarily from plants of the Lindera genus, such as Lindera lucida and Lindera erythrocarpa, this molecule exhibits potent antioxidant and anti-neuroinflammatory properties.[2][3] Its unique chemical structure, featuring a cyclopentene-1,3-dione core, underpins its diverse biological activities, making it a promising candidate for therapeutic development, particularly in the context of neurodegenerative diseases.[4][5] This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, isolation and synthesis methodologies, mechanism of action, and established experimental protocols to facilitate further research and development.

Chemical and Physical Properties

This compound, with the CAS Number 1782-79-2 , is characterized by the following properties:[1][6][7]

| Property | Value | Source(s) |

| IUPAC Name | 3-Hydroxy-4,5-dimethoxy-2-[(2E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |

| Molecular Formula | C₁₆H₁₄O₅ | [1][6] |

| Molecular Weight | 286.3 g/mol (also cited as 286.283 g/mol ) | [1][6] |

| Appearance | Orange crystalline solid | [7] |

| Melting Point | 92-93 °C | [7] |

| Boiling Point | 519.0 ± 50.0 °C (Predicted) | [7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [6][7] |

| Storage | 0°C for short-term storage; -20°C for long-term storage, desiccated. | [1][6] |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data:

-

¹H-NMR (400 MHz, CDCl₃): δ (ppm) = 11.54 (s, 1H), 7.65 (s, 2H), 7.59-7.61 (m, 2H), 7.38-7.39 (m, 3H), 4.20 (s, 3H), 4.16 (s, 3H).[8]

-

¹³C-NMR (100 MHz, CDCl₃): δ (ppm) = 193.2, 184.6, 164.5, 148.1, 145.3, 141.4, 134.9, 130.3, 128.8, 128.4, 117.7, 101.7, 59.9, 59.8.[8]

-

IR (Neat): ν (cm⁻¹) = 1710, 1634, 1593, 982, 759, 693.[8]

-

HRMS (ESI+): m/z calculated for C₁₆H₁₄NaO₅⁺ [M+Na]⁺: 309.0733; found: 309.0728.[8]

Isolation and Synthesis

Natural Isolation

This compound is predominantly isolated from the leaves of Lindera erythrocarpa.[1] The following protocol outlines a typical extraction and purification process:

Experimental Protocol: Isolation of this compound from Lindera erythrocarpa

-

Extraction:

-

Dried and powdered leaves of Lindera erythrocarpa (e.g., 1.5 kg) are subjected to sonication-assisted extraction with methanol (e.g., 10 L) for 3 hours. This process is repeated multiple times (e.g., five times) to ensure exhaustive extraction.[1]

-

The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]

-

-

Solvent Partitioning:

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane-ethyl acetate (e.g., from 10:1 to 1:10), followed by ethyl acetate-methanol (e.g., from 1:0 to 0:1).[1] Fractions are collected and monitored by thin-layer chromatography (TLC).[1]

-

Reversed-Phase Column Chromatography: Fractions containing this compound are combined and further purified using C18 reversed-phase column chromatography with a methanol-water gradient (e.g., from 4:6 to 1:0) to yield pure this compound.[1]

-

Logical Framework for Isolation

Caption: Workflow for the isolation and purification of this compound.

Chemical Synthesis

A concise synthesis of this compound has been developed, offering an alternative to natural isolation.[8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Compound 6 (500 mg, 2.22 mmol) and dimethyl squarate (473.5 mg, 3.33 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 25 mL) and the solution is cooled to -78 °C.[8]

-

Addition of Base: A solution of lithium hexamethyldisilazide (LiHMDS, 1 M, 5.8 mL, 5.77 mmol) in THF (6 mL) is also cooled to -78 °C.[8]

-

Reaction: The two cooled solutions are simultaneously transferred via cannula to a separate reaction flask. The reaction mixture is maintained at -78 °C for approximately 20 minutes.[8]

-

Quenching and Purification: The reaction is quenched with hydrochloric acid (36% solution). The mixture is then rapidly filtered through a short silica column and concentrated. The crude product is purified by silica gel column chromatography (diethyl ether/petroleum ether, 1:10 to 1:3) to afford this compound.[8]

Biological Activity and Mechanism of Action

This compound's therapeutic potential stems from its dual role as a potent antioxidant and an anti-inflammatory agent.[2][4] Its mechanism of action is primarily attributed to its modulation of the nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[6]

Anti-Neuroinflammatory Effects via NF-κB Inhibition

In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, become activated by stimuli such as lipopolysaccharide (LPS). This activation triggers the NF-κB signaling cascade, leading to the production of pro-inflammatory mediators. This compound has been shown to suppress this inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: this compound significantly inhibits the LPS-induced production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in BV2 microglial cells.[6] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE₂ synthesis, respectively.[6]

-

Suppression of NF-κB Activation: this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this transcription factor. By inhibiting NF-κB, this compound effectively halts the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Antioxidant Effects via Nrf2 Activation

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. This compound confers neuroprotection by bolstering the cellular antioxidant defense system through the activation of the Nrf2 pathway.[6]

-

Nrf2 Translocation and HO-1 Expression: this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of antioxidant genes.[6] This leads to the upregulation of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[6]

-

Radical Scavenging: this compound has demonstrated the ability to directly scavenge free radicals, as shown in DPPH and ABTS assays.[4]

Signaling Pathway Diagram

Caption: Dual mechanism of action of this compound.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound and establish a safe concentration range for subsequent experiments, the MTT assay is commonly employed.

Protocol:

-

Seed BV2 or HT22 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10-40 µM) for 24 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a specified period to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay

This assay is used to quantify the inhibitory effect of this compound on NO production in LPS-stimulated microglial cells.

Protocol:

-

Seed BV2 cells in a 24-well plate.[9]

-

Pre-treat the cells with different concentrations of this compound for 1 hour.[9]

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[9]

-

Collect the cell culture supernatants.

-

Measure the amount of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent.[9]

-

Record the absorbance at 550 nm.[9]

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein expression levels of key inflammatory and antioxidant markers.

Protocol:

-

Treat cells with this compound and/or LPS as described in the previous protocols.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).[9]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[9]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]

-

Block the membrane with a blocking solution (e.g., 5% skim milk in TBST) for 1 hour.[9]

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p65, Nrf2, HO-1) overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicity profile of this compound, including LD50 values. As with any investigational compound, appropriate safety precautions should be taken in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For research use only.[2]

Conclusion

This compound is a promising natural product with well-defined antioxidant and anti-neuroinflammatory properties. Its dual mechanism of action, involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and other inflammatory conditions. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule.

References

-

This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. PubMed Central. Available at: [Link]

-

This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. MDPI. Available at: [Link]

-

This compound - Grokipedia. Grokipedia. Available at: [Link]

-

This compound Isolated from Lindera erythrocarpa Exerts Antioxidant and Anti-Neuroinflammatory Effects via NF-κB and Nrf2 Pathways in BV2 and HT22 Cells. MDPI. Available at: [Link]

-

This compound Supplier | CAS 1782-79-2 - ChemFarm. ChemFarm. Available at: [Link]

-

Concise Synthesis of Linderaspirone A and Bi-linderone. PubMed Central. Available at: [Link]

-

Dihydropashanone Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

-

Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage. MDPI. Available at: [Link]

-

This compound - Wikipedia. Wikipedia. Available at: [Link]

-

Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells. MDPI. Available at: [Link]

-

Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers. Available at: [Link]

-

The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. PubMed Central. Available at: [Link]

Sources

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. cir-safety.org [cir-safety.org]

- 3. An In Silico Infrared Spectral Library of Molecular Ions for Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared ion spectroscopy: an analytical tool for the study of metabolites - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Safety Assessment of Nitrocellulose and Collodion as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemfarms.com [chemfarms.com]

- 9. October - December 2024 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS) | FDA [fda.gov]

In Vitro Biological Activity of Linderone: A Comprehensive Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of Linderone

This compound, a naturally occurring chalcone derivative, has emerged as a compound of significant interest within the scientific community.[1] Isolated primarily from plants of the Lindera genus, this molecule is being increasingly recognized for its diverse pharmacological properties.[1][2] This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro biological activities of this compound. We will delve into the established anti-inflammatory, antioxidant, and neuroprotective effects of this compound, while also exploring its emerging potential in anticancer and antimicrobial applications.

This guide is designed to be a practical and authoritative resource. We will not only present the current state of knowledge but also provide detailed, field-proven experimental protocols to empower researchers in their own investigations. Each section is structured to explain the causality behind experimental choices, ensuring a deep understanding of the methodologies. Furthermore, all mechanistic claims are supported by authoritative citations and visualized through signaling pathway diagrams, fostering a robust and self-validating system of scientific integrity.

I. Anti-inflammatory and Neuroprotective Activities: Quelling the Fire of Inflammation

Chronic inflammation and neuroinflammation are key pathological features of a wide range of debilitating diseases. This compound has demonstrated significant promise in mitigating these processes by modulating key signaling pathways involved in the inflammatory response. In vitro studies have primarily utilized murine microglial cells (BV2) and hippocampal neurons (HT22) to elucidate the anti-inflammatory and neuroprotective mechanisms of this compound.[1][3]

A. Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively suppress the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This includes a dose-dependent reduction in nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3] The inhibition of these molecules is critical as they are major contributors to the inflammatory cascade and neuronal damage in neurodegenerative diseases.[3]

| Pro-inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | BV2 | LPS | 10-40 µM | Significant Inhibition | [3] |

| Prostaglandin E2 (PGE2) | BV2 | LPS | 10-40 µM | Significant Inhibition | [3] |

| TNF-α | BV2 | LPS | 10-40 µM | Significant Inhibition | [3] |

| IL-6 | BV2 | LPS | 10-40 µM | Significant Inhibition | [3] |

B. Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in large part, attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3] this compound treatment has been shown to prevent the nuclear translocation of p65 in LPS-stimulated BV2 cells, thereby downregulating the expression of inflammatory mediators.[3]

C. Experimental Protocol: Nitric Oxide (NO) Production Assay in BV2 Cells

This protocol details the measurement of NO production in BV2 microglial cells, a key indicator of inflammation, using the Griess reagent system.

1. Cell Culture and Seeding:

-

Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. This compound and LPS Treatment:

-

The following day, remove the culture medium and replace it with fresh serum-free DMEM.

-

Treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

-

Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

3. Nitrite Measurement:

-

After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples by extrapolating from the standard curve.

-

Express the results as a percentage of the NO production in the LPS-only control.

II. Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a major contributor to cellular damage and the pathogenesis of numerous diseases. This compound exhibits potent antioxidant properties through both direct and indirect mechanisms.[1]

A. Direct Radical Scavenging Activity

This compound has demonstrated the ability to directly scavenge free radicals, as evidenced by in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.[4] This activity is crucial for neutralizing harmful ROS and protecting cells from oxidative damage.

B. Activation of the Nrf2/HO-1 Pathway

A key mechanism underlying the indirect antioxidant effect of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their upregulation.[1][3] This, in turn, enhances the cell's capacity to combat oxidative stress.

C. Experimental Protocol: In Vitro DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the direct radical scavenging activity of this compound.

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100 µg/mL). Ascorbic acid can be used as a positive control.

2. Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Analysis:

-

Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of this compound.

III. Anticancer Activity: A Potential New Frontier

While the anti-inflammatory and antioxidant properties of this compound are well-documented, its potential as an anticancer agent is an emerging area of research. Preliminary studies and the known activities of structurally related compounds suggest that this compound may exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A. Cytotoxicity against Cancer Cell Lines

Further research is needed to establish a comprehensive profile of this compound's cytotoxicity against a broad panel of human cancer cell lines. Determining the half-maximal inhibitory concentration (IC50) values is a critical first step in evaluating its potential as a therapeutic agent.

(Further research is required to populate this table with specific IC50 values for this compound against various cancer cell lines.)

| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | TBD | |

| SBC-3 | Small Cell Lung Carcinoma | TBD | |

| MCF-7 | Breast Adenocarcinoma | TBD | |

| HeLa | Cervical Adenocarcinoma | TBD | |

| HepG2 | Hepatocellular Carcinoma | TBD |

B. Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of many natural compounds is mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle in cancer cells. It is hypothesized that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, it may cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing the proliferation of cancer cells.

C. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a method to assess the effect of this compound on the cell cycle distribution of cancer cells. [5][6][7][8][9] 1. Cell Treatment:

-

Seed cancer cells in 6-well plates and allow them to adhere.

-